molecular formula C24H22O4 B14023026 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene CAS No. 7473-31-6

5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene

Cat. No.: B14023026
CAS No.: 7473-31-6
M. Wt: 374.4 g/mol
InChI Key: PQWGLYOCOBTJBN-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with the molecular formula C18H16O5, is characterized by the presence of methoxy groups and phenyl rings, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. One common method includes the use of methoxy-substituted benzaldehydes and phenols in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

7473-31-6

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene

InChI

InChI=1S/C24H22O4/c1-25-18-11-9-16(10-12-18)20-15-28-22-14-19(26-2)13-21(27-3)24(22)23(20)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3

InChI Key

PQWGLYOCOBTJBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=CC=C4

Origin of Product

United States

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